molecular formula C22H23N3OS B2931747 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1206993-82-9

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2931747
CAS No.: 1206993-82-9
M. Wt: 377.51
InChI Key: UNSTZVJFIDJXLT-UHFFFAOYSA-N
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Description

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a chemical compound with the molecular formula C22H23N3OS and a molecular weight of 377.5 g/mol . It is provided for research purposes as a potential small molecule scaffold for investigating novel biological pathways. Structurally, it features a 1-benzyl-5-phenyl-1H-imidazole core, a thioether linkage, and a pyrrolidin-1-yl ethanone moiety, which are functional groups present in various pharmacologically active molecules . Related compounds containing the 1-benzyl-4-phenyl-1H-imidazol-2-yl group have been investigated as inhibitors of kinesin spindle protein (KSP), a validated target in anti-cancer research for inducing mitotic arrest and apoptosis in proliferating cells . Furthermore, structurally analogous heterocyclic compounds, such as certain benzimidazole derivatives, have demonstrated potent anti-proliferative activity against cancer cell lines by disrupting tubulin polymerization and activating JNK-mediated apoptotic pathways, providing potential research directions for this compound's mechanism of action . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c26-21(24-13-7-8-14-24)17-27-22-23-15-20(19-11-5-2-6-12-19)25(22)16-18-9-3-1-4-10-18/h1-6,9-12,15H,7-8,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSTZVJFIDJXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the imidazole core. One common approach is the condensation of benzylamine with phenylglyoxal followed by cyclization to form the imidazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form N-oxides.

  • Reduction: : Reduction of the imidazole ring can lead to the formation of imidazolines.

  • Substitution: : The thioether and pyrrolidinyl ethanone groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like sodium hydrosulfide (NaSH) or amines can be employed, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of N-oxides of the imidazole ring.

  • Reduction: : Formation of imidazolines.

  • Substitution: : Formation of various substituted imidazoles and thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors. This compound could be studied for its potential biological activity, such as antibacterial or antifungal properties.

Medicine

Due to its structural complexity, this compound might be investigated for its therapeutic potential. It could be used as a lead compound in drug discovery programs targeting diseases such as cancer, infections, or metabolic disorders.

Industry

In the chemical industry, this compound could be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
2-((1-Benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone 1206997-82-1 C23H25N3OS 391.5 Benzyl, p-tolyl, thioether, pyrrolidinyl ethanone
2-((1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone 1207058-15-8 C22H22ClN3O2S 427.9 3-Chlorophenyl, 4-methoxyphenyl, thioether
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Not specified Varies (e.g., C14H16N6O) ~280–350 (estimated) Tetrazole ring, piperidine instead of pyrrolidine
Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxypropanoate Not specified C17H20N4O5 360.4 Nitroimidazole, ester, hydroxypropanoate

Key Observations :

  • Substituent Effects : The 3-chlorophenyl and 4-methoxyphenyl substituents in CAS 1207058-15-8 introduce electron-withdrawing and electron-donating groups, respectively, which may alter electronic properties and solubility compared to the parent compound .
  • Backbone Modifications : Substituting pyrrolidine with piperidine (e.g., in ) increases steric bulk and basicity, which could influence pharmacokinetic properties .

Key Observations :

  • Thioether formation (as in the target compound) is a common strategy in imidazole chemistry, but specific conditions (e.g., base, solvent) are critical for regioselectivity .
  • Tetrazole synthesis () relies on azide cyclization, which is efficient but requires careful handling due to sodium azide’s toxicity .

Biological Activity

The compound 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that integrates an imidazole moiety, a thioether linkage, and a pyrrolidine ring. Its intricate structure suggests significant potential for biological activity, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone can be expressed as C20H22N2SC_{20}H_{22}N_2S. The presence of the imidazole and pyrrolidine rings indicates that this compound may exhibit diverse biological activities commonly associated with these functional groups.

Structural Features

FeatureDescription
Imidazole Ring Known for its role in various biological processes and interactions.
Thioether Linkage May enhance reactivity and influence biological interactions.
Pyrrolidine Ring Associated with various pharmacological properties.

Antimicrobial Properties

Compounds containing imidazole derivatives often demonstrate antimicrobial activity. The structural characteristics of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone suggest it may possess similar properties. Research indicates that imidazole derivatives can inhibit bacterial growth and exhibit antifungal effects, making this compound a candidate for further investigation in these areas.

Neuroprotective Effects

The pyrrolidine component is often associated with neuroprotective effects. Compounds with similar structures have been shown to modulate neurotransmitter systems and protect against neurodegeneration. Further research is needed to explore the neuroprotective potential of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone specifically .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of related imidazole derivatives, compounds were screened against human cancer cell lines using MTT assays. Results indicated that certain structural modifications enhanced cytotoxicity, suggesting that similar modifications could be explored in 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone to optimize its therapeutic efficacy .

Study 2: Antimicrobial Efficacy Evaluation

A series of thiazole and imidazole derivatives were evaluated for their antimicrobial activities against various pathogens. The results demonstrated that compounds with thioether linkages exhibited increased potency against resistant strains, indicating that 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone may similarly benefit from such structural features .

Q & A

Q. How do electronic effects of substituents influence the compound’s stability under physiological conditions?

  • Hammett plots correlate substituent σ values with hydrolysis rates. For example, electron-donating groups on the benzyl ring (e.g., -OCH₃) stabilize the compound in acidic media, while electron-withdrawing groups (e.g., -NO₂) accelerate degradation. Accelerated stability studies (40°C/75% RH) validate these trends .

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